1-(2-(N,N-Bis(2-hydroxypropyl)amino)ethyl)-4-(2-hydroxypropyl)piperazine
Overview
Description
1-(2-(N,N-Bis(2-hydroxypropyl)amino)ethyl)-4-(2-hydroxypropyl)piperazine is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with hydroxypropyl groups and a bis(2-hydroxypropyl)aminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(N,N-Bis(2-hydroxypropyl)amino)ethyl)-4-(2-hydroxypropyl)piperazine typically involves the reaction of piperazine with 2-hydroxypropylamine and 2-chloropropanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as:
Reactant Mixing: Combining piperazine, 2-hydroxypropylamine, and 2-chloropropanol.
Reaction: Conducting the reaction at elevated temperatures and pressures to enhance reaction rates.
Purification: Using techniques such as distillation or crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(N,N-Bis(2-hydroxypropyl)amino)ethyl)-4-(2-hydroxypropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-(2-(N,N-Bis(2-hydroxypropyl)amino)ethyl)-4-(2-hydroxypropyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which 1-(2-(N,N-Bis(2-hydroxypropyl)amino)ethyl)-4-(2-hydroxypropyl)piperazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydroxypropyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes or the binding affinity of receptors. Additionally, the piperazine ring can interact with various biological pathways, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-hydroxypropyl)aniline: Similar in structure but with an aniline ring instead of a piperazine ring.
N,N-Bis(2-hydroxyethyl)piperazine: Contains hydroxyethyl groups instead of hydroxypropyl groups.
N,N-Bis(2-hydroxypropyl)ethanolamine: Features an ethanolamine backbone rather than a piperazine ring.
Uniqueness
1-(2-(N,N-Bis(2-hydroxypropyl)amino)ethyl)-4-(2-hydroxypropyl)piperazine is unique due to its combination of a piperazine ring and hydroxypropyl groups, which confer specific chemical and biological properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
1-[4-[2-[bis(2-hydroxypropyl)amino]ethyl]piperazin-1-yl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N3O3/c1-13(19)10-17-7-4-16(5-8-17)6-9-18(11-14(2)20)12-15(3)21/h13-15,19-21H,4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGZYBYVLMNLGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)CCN(CC(C)O)CC(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10958720 | |
Record name | 1,1'-({2-[4-(2-Hydroxypropyl)piperazin-1-yl]ethyl}azanediyl)di(propan-2-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10958720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3768-41-0 | |
Record name | NSC 78475 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC78475 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78475 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-({2-[4-(2-Hydroxypropyl)piperazin-1-yl]ethyl}azanediyl)di(propan-2-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10958720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-(N,N-BIS-(2-HYDROXYPROPYL)-AMINO)-ETHYL)-4-(2-HYDROXYPROPYL)-PIPERAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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